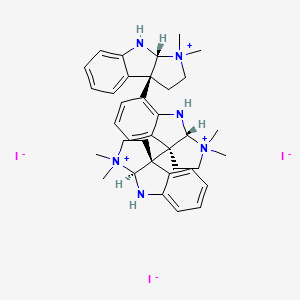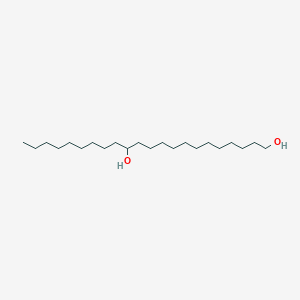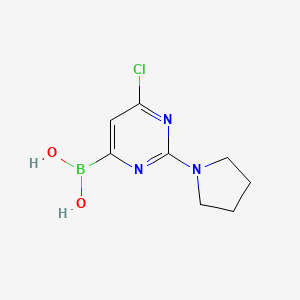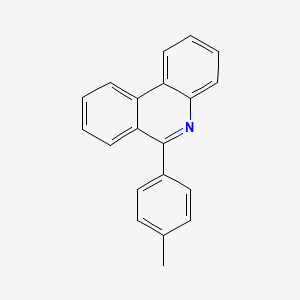
Hodgkinsine trimethyl triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hodgkinsine trimethyl triiodide is a trimethylated form of hodgkinsine, an indole alkaloid derived from the plant Hodgkinsonia frutescens, which belongs to the Rubiaceae family . This compound contains three linked tryptamine units and is known for its unique chemical structure and potential biological activities .
Preparation Methods
The synthesis of hodgkinsine trimethyl triiodide involves the trimethylation of hodgkinsine. The detailed synthetic routes and reaction conditions are not extensively documented, but it generally involves the use of methylating agents under controlled conditions . Industrial production methods are not well-established due to the limited availability of the pure metabolite .
Chemical Reactions Analysis
Hodgkinsine trimethyl triiodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Hodgkinsine trimethyl triiodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of hodgkinsine trimethyl triiodide is not fully understood. it is believed to interact with molecular targets through its indole alkaloid structure, potentially affecting neurotransmitter pathways and exhibiting antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Hodgkinsine trimethyl triiodide can be compared with other similar compounds, such as:
Hodgkinsine: The parent compound, which has a broad bioprofile and is known for its potential biological activities.
Triiodide Complexes: These compounds, which include molecular iodine and triiodide ions, are known for their antimicrobial properties and are used in various biomedical applications.
This compound is unique due to its trimethylated structure, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C36H47I3N6 |
|---|---|
Molecular Weight |
944.5 g/mol |
IUPAC Name |
(3aR,8bR)-5-[(3aR,8bR)-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-8b-yl]-8b-[(3aS,8bS)-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-8b-yl]-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium;triiodide |
InChI |
InChI=1S/C36H47N6.3HI/c1-40(2)21-18-34(24-12-7-9-16-28(24)37-31(34)40)26-14-11-15-27-30(26)39-33-36(27,20-23-42(33,5)6)35-19-22-41(3,4)32(35)38-29-17-10-8-13-25(29)35;;;/h7-17,31-33,37-39H,18-23H2,1-6H3;3*1H/q+3;;;/p-3/t31-,32+,33-,34-,35-,36+;;;/m1.../s1 |
InChI Key |
FZTJJKQLSAHPSH-KRJYFQADSA-K |
Isomeric SMILES |
C[N+]1(CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CC[N+]([C@H]6N5)(C)C)[C@@]78CC[N+]([C@@H]7NC9=CC=CC=C89)(C)C)C.[I-].[I-].[I-] |
Canonical SMILES |
C[N+]1(CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CC[N+](C6N5)(C)C)C78CC[N+](C7NC9=CC=CC=C89)(C)C)C.[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)


![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)




